molecular formula C11H16N2O3 B13549787 Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate

Cat. No.: B13549787
M. Wt: 224.26 g/mol
InChI Key: XZOKENGVUBFZPT-UHFFFAOYSA-N
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Description

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate: is a heterocyclic compound that features a furan ring substituted with a piperazine moiety

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-15-11(14)10-3-2-9(16-10)8-13-6-4-12-5-7-13/h2-3,12H,4-8H2,1H3

InChI Key

XZOKENGVUBFZPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, hydrochloric acid (HCl) in aqueous solutions facilitates this reaction, as observed in related compounds .

Reaction Type Conditions Product
Acidic hydrolysisHCl, aqueousCarboxylic acid derivative
Basic hydrolysisNaOH, waterSodium salt of carboxylic acid

Nucleophilic Substitution

The ester oxygen can be replaced by nucleophiles (e.g., amines, alcohols) via transesterification or aminolysis. Piperazine’s nitrogen atoms may enhance the reactivity of the ester group.

Example Reaction :
Ester+NucleophileModified ester/amide\text{Ester} + \text{Nucleophile} \rightarrow \text{Modified ester/amide}
Conditions: Alcoholic solvent, reflux, catalyst (e.g., acid/base).

Electrophilic Substitution on the Furan Ring

The furan ring’s electron-rich nature facilitates electrophilic attacks, primarily at positions 3 and 4. Potential reagents include nitration agents or Friedel-Crafts reagents.

Position Reagent Product
C3/C4NO₂⁺Nitro-furan derivative

Oxidation of the Furan Ring

The furan ring undergoes oxidation to form reactive intermediates, such as epoxides or γ-ketoenals, which may participate in further reactions (e.g., with nucleophiles like glutathione) .

Key Mechanism :

  • Initial epoxide formation via P450 enzymes.

  • Rearrangement to γ-ketoenals or dihydroxyfuran derivatives.

  • Covalent binding to biomolecules (e.g., proteins).

Oxidation Pathway Intermediate Potential Reaction
P450-mediated oxidationEpoxideProtein adduction
Chemical oxidationγ-KetoenalNucleophilic trapping

Alkylation/Acylation of Piperazine

The piperazine moiety can undergo alkylation or acylation to modify its pharmacological profile. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions.

  • Acylation : Reaction with acyl chlorides in the presence of a base.

Modification Reagent Outcome
AlkylationR-XAlkylated piperazine
AcylationRCOClAcylated piperazine

Comparative Analysis of Structural Variants

The compound’s reactivity is influenced by structural analogs. For example:

Compound Reactive Site Unique Feature
4-(4-Methylpiperazin-1-yl)methylbenzoic acidBenzene ring (instead of furan)Reduced electrophilic reactivity
Methyl 5-(aminomethyl)furan-2-carboxylateAmine group (instead of piperazine)Enhanced nucleophilicity

Research Findings and Implications

  • Furan Ring Oxidation : Studies highlight the furan ring’s propensity to generate reactive metabolites, which may contribute to toxicity .

  • Biological Target Interactions : The piperazine moiety’s ability to form hydrogen bonds enhances binding to enzymes/receptors, relevant for drug design.

  • Synthesis Flexibility : Multi-component reactions and esterification routes enable tailored modifications for therapeutic applications.

Scientific Research Applications

Chemistry: Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .

Medicine: The compound is being investigated for its potential use in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine moiety allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall biological activity .

Comparison with Similar Compounds

  • Methyl 5-(chloromethyl)furan-2-carboxylate
  • Methyl 5-(aminomethyl)furan-2-carboxylate
  • Methyl 5-(hydroxymethyl)furan-2-carboxylate

Comparison:

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a piperazine moiety. The structural formula can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on several derivatives showed that compounds containing piperazine structures demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

These findings suggest that the compound's piperazine component plays a crucial role in enhancing its antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

The apoptotic effect was confirmed through Annexin V/PI staining assays, indicating that the compound effectively triggers programmed cell death in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, such as:

  • Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of carbonic anhydrase isoforms I and II, which are implicated in tumor growth and metastasis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated a promising profile, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where the compound exhibited an MIC of 30 µg/mL.

Cancer Cell Line Studies

In another case study focusing on cancer treatment, the compound was tested against a panel of human cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route is the alkylation of a piperazine derivative with a furan-2-carboxylate precursor bearing a methyl bromide or chloride group at the 5-position. Optimization can be achieved by varying catalysts (e.g., Sn-Beta or Zr-Beta molecular sieves for similar ester derivatives ), solvent polarity, and reaction temperature. Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation and byproducts.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the piperazine and furan moieties. For example, the piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm), while the furan ring protons resonate at δ 6.0–7.5 ppm .
  • X-ray Crystallography : ORTEP-III software can model the compound’s 3D structure, confirming the spatial arrangement of the piperazine and furan groups .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) to quantify impurities.
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Dynamic Effects : Piperazine’s conformational flexibility may cause splitting or broadening of signals. Use variable-temperature NMR to observe coalescence effects.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

  • Prodrug Design : Modify the methyl ester group to enhance solubility (e.g., replace with a phosphate ester).
  • Cocrystallization : Explore cocrystals with carboxylic acids to improve dissolution rates .

Q. How can researchers address low yields in piperazine-furan coupling reactions?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd for Buchwald-Hartwig coupling) or organocatalysts.
  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify side products, such as N-alkylated derivatives or hydrolysis artifacts .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., K-562 leukemia cells) with IC₅₀ calculations .
  • Antimicrobial Activity : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in bioactivity results across studies?

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize experimental noise.
  • Structural Analogues : Compare results with structurally similar compounds (e.g., methyl 5-(methoxymethyl)furan-2-carboxylate) to identify functional group contributions .

Q. What statistical methods are recommended for analyzing dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in replicate experiments.

Methodological Tables

Q. Table 1. Catalyst Comparison for Ester Synthesis

CatalystConversion (%)Selectivity (%)Reference
Sn-Beta2846
Zr-Beta2681

Q. Table 2. Key NMR Assignments

Proton GroupChemical Shift (δ, ppm)Multiplicity
Piperazine2.5–3.5Broad singlet
Furan C3-H6.2–6.4Doublet
Furan C4-H7.1–7.3Singlet

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